molecular formula C9H11Cl2N3O B13764256 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride CAS No. 75159-15-8

4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride

Cat. No.: B13764256
CAS No.: 75159-15-8
M. Wt: 248.11 g/mol
InChI Key: CVEPMUUHPHIQSF-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride is a heterocyclic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Catalysts such as copper(I) chloride are often used to enhance the efficiency of the cyclization and aminomethylation steps .

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to its reduced forms.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .

Scientific Research Applications

4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

75159-15-8

Molecular Formula

C9H11Cl2N3O

Molecular Weight

248.11 g/mol

IUPAC Name

3-(aminomethyl)quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C9H9N3O.2ClH/c10-5-12-6-11-8-4-2-1-3-7(8)9(12)13;;/h1-4,6H,5,10H2;2*1H

InChI Key

CVEPMUUHPHIQSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CN.Cl.Cl

Origin of Product

United States

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